Product packaging for 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol(Cat. No.:CAS No. 1153978-69-8)

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Cat. No.: B2436852
CAS No.: 1153978-69-8
M. Wt: 193.22
InChI Key: SVUNJJRELFGEQY-UHFFFAOYSA-N
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Description

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride (CAS 2377034-72-3) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery research. This compound features a phenol group linked to a 1,2,4-thiadiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms known to be a versatile scaffold for developing biologically active molecules. Thiadiazole derivatives are recognized in scientific literature for their broad spectrum of pharmacological properties, which include potential antimicrobial, antifungal, and anticonvulsant activities . The presence of both the amino and phenol functional groups on the heterocyclic core makes this compound a valuable and versatile building block (synthon) for further chemical derivatization. Researchers can utilize it to create novel compounds for screening against various biological targets. Its mechanism of action in research settings is often associated with the ability of the thiadiazole ring to interact strongly with biomolecules, such as enzymes and DNA, potentially leading to the inhibition of key pathological processes . This product is intended for research and development purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3OS B2436852 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol CAS No. 1153978-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-amino-1,2,4-thiadiazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUNJJRELFGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties

The fundamental properties of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol are summarized below, providing a concise overview of its chemical identity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₈H₇N₃OS
Molecular Weight193.23 g/mol
CAS Number59565-53-6

Synthesis and Characterization

The synthesis of aminothiadiazole derivatives often involves the cyclization of precursor molecules. One common method for preparing 2-amino-1,3,4-thiadiazoles involves the reaction of an aldehyde with thiosemicarbazide (B42300) in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP) in an ethanol (B145695) solvent. chemicalbook.com The reaction proceeds at room temperature, and after completion, the product is isolated and purified, often using column chromatography. chemicalbook.com

A related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol (B47542), was synthesized using a microwave-assisted method by reacting 4-(5-amino-1,3,4-thiadiazol-2-yl) phenol with 4-hydroxybenzaldehyde (B117250). researchgate.netijmm.ir This suggests that the title compound, 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, serves as a key intermediate or starting material for more complex Schiff-base derivatives.

Characterization of these compounds typically involves a suite of analytical techniques. Melting point determination, elemental analysis (CHNS), and chromatographic methods like Thin Layer Chromatography (TLC) are used to assess purity and composition. researchgate.net Spectroscopic methods are essential for structural elucidation:

FT-IR (Fourier-Transform Infrared) Spectroscopy is used to identify functional groups.

¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the molecular structure. researchgate.net

Reported Biological Activities

General Synthetic Routes to 1,2,4-Thiadiazole (B1232254) Derivatives

The construction of the 1,2,4-thiadiazole ring can be achieved through several synthetic strategies. These methods often involve the formation of key nitrogen-sulfur bonds through cyclization reactions of appropriately substituted precursors.

Thioamide Cyclization Strategies

One of the most common approaches to synthesizing 1,2,4-thiadiazoles is through the oxidative cyclization of thioamides or related thiourea (B124793) derivatives. These reactions typically involve an oxidizing agent to facilitate the intramolecular N-S bond formation. For instance, the oxidative cyclization of 1-aryl-3-amidino thiocarbamides using iodine in ethanol (B145695) has been shown to be an efficient method for producing 3-amino-5-arylimino-1,2,4-thiadiazoles. The process begins with the disappearance of the iodine color, and the addition is continued until the persistence of the iodine color indicates the completion of the reaction. The resulting product can then be isolated by basification with ammonia.

Another variation of this strategy involves the reaction of thioamides with nitriles, followed by an intramolecular oxidative coupling mediated by molecular iodine. This one-pot synthesis allows for the construction of 3-alkyl-5-aryl-1,2,4-thiadiazoles from readily available starting materials.

Reactions Involving Isothiocyanates

Isothiocyanates are versatile reagents in heterocyclic synthesis, and they play a crucial role in the formation of 1,2,4-thiadiazole rings. One such method involves the reaction of acylhydrazines with isothiocyanates to form acylthiosemicarbazides. These intermediates can then be cyclized to 2-amino-5-substituted-1,3,4-thiadiazoles using dehydrating agents like sulfuric acid or phosphorus oxychloride. While this method primarily yields the 1,3,4-isomer, modifications in the reaction pathway can lead to the formation of the 1,2,4-thiadiazole scaffold.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions offer a powerful tool for the construction of five-membered heterocyclic rings, including thiadiazoles. In the context of 1,3,4-thiadiazole synthesis, this often involves the reaction of nitrilimines with sulfur-containing dipolarophiles. nih.gov This tandem reaction proceeds via an in situ 1,3-dipolar cycloaddition followed by the elimination of a small molecule from the initial cycloadduct. nih.gov While this strategy is well-documented for 1,3,4-thiadiazoles, the principles can be adapted for the synthesis of 1,2,4-thiadiazole isomers by selecting appropriate 1,3-dipoles and dipolarophiles that favor the formation of the 1,2,4-ring system.

Synthesis of this compound and Related Isomers

While specific literature detailing the synthesis of this compound is not extensively available, the synthesis of its isomer, 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, is well-documented and provides insight into the potential synthetic pathways.

Conventional Synthetic Pathways

A common conventional method for synthesizing 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol involves the reaction of 4-hydroxybenzaldehyde (B117250) with thiosemicarbazide (B42300). chemicalbook.com This condensation reaction, followed by oxidative cyclization, yields the desired 1,3,4-thiadiazole derivative. A general procedure involves stirring a mixture of the aldehyde and thiosemicarbazide in ethanol with an oxidizing agent such as tert-butyl hydroperoxide at room temperature. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through extraction and purified by column chromatography. chemicalbook.com

Starting MaterialsReagents and ConditionsProductYieldReference
4-Hydroxybenzaldehyde, Thiosemicarbazidetert-Butyl hydroperoxide, Ethanol, Water, 20°C, 4h4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol80% chemicalbook.com

This table presents data for the synthesis of an isomer of the target compound.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and often leading to cleaner products. This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including thiadiazole derivatives. nih.gov The key advantages of microwave synthesis include rapid heating, precise temperature control, and the ability to perform reactions in sealed vessels at elevated pressures.

In the context of thiadiazole synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For example, the synthesis of Schiff base derivatives of 1,3,4-thiadiazoles has been achieved in significantly shorter times under microwave conditions. A relevant example is the microwave-assisted synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol from 4-(5-amino-1,3,4-thiadiazol-2-yl) phenol and 4-hydroxybenzaldehyde. ijmm.irresearchgate.net

Starting MaterialsReagents and ConditionsProductReaction TimeReference
4-(5-amino-1,3,4-thiadiazole-2-yl) phenol, 4-hydroxybenzaldehydeDistilled water, Microwave irradiation (180 W)4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol2-3 min ijmm.irresearchgate.net

This table presents data for the synthesis of a derivative of an isomer of the target compound.

The general procedure involves mixing the reactants in a suitable solvent (or neat) in a microwave-safe vessel and irradiating the mixture for a short period. nih.gov The reaction is monitored by TLC, and upon completion, the product is isolated after cooling and recrystallization. ijmm.irresearchgate.net This approach offers a greener and more efficient alternative to conventional synthetic methods.

Green Chemistry Principles in Synthesis

In recent years, the synthesis of 1,2,4-thiadiazole derivatives has increasingly incorporated the principles of green chemistry to minimize environmental impact. These approaches prioritize mild reaction conditions, the use of non-toxic reagents and solvents, and operational simplicity. mdpi.com Key green strategies applicable to the synthesis of this compound and its analogues include:

Metal-Free Synthesis: One notable green method involves the intramolecular cyclization for S-N bond formation using hypervalent iodine(III) as an inexpensive, metal-free catalyst. This approach is characterized by short reaction times and provides good to excellent yields at ambient temperatures. mdpi.com

Hydrogen Peroxide-Mediated Synthesis: The use of hydrogen peroxide as an oxidant facilitates the transformation of substituted thioureas into 1,2,4-thiadiazoles. This method is advantageous due to its metal-free conditions, the use of ethanol as a green solvent, and the production of clean by-products. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-thiadiazole scaffolds. For instance, the cycloaddition of oxathiazolone with ethyl cyanoformate under microwave-assisted heating significantly reduces reaction time to as little as 10 minutes. mdpi.com This technique has also been successfully used to create related thiadiazole compounds, such as 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, by reacting reagents in a microwave oven for 2 to 3 minutes, yielding crystalline products upon cooling. ijmm.irresearchgate.net These methods represent a significant improvement over conventional heating by offering enhanced reaction rates and often higher yields.

Characterization Techniques for Synthesized Compounds

Following synthesis, the structural elucidation of this compound and its analogues is accomplished through a combination of spectroscopic methods and elemental analysis. These techniques provide definitive confirmation of the desired molecular structure. researchgate.net

Spectroscopic Methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic analysis is fundamental to confirming the covalent structure of newly synthesized thiadiazole derivatives. dergipark.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups within the synthesized molecules. The spectra of thiadiazole analogues typically exhibit characteristic absorption bands that confirm their structural features.

Interactive Data Table: Typical FT-IR Spectral Data for Thiadiazole Analogues

Functional GroupCharacteristic Absorption Band (cm⁻¹)Source(s)
O-H (Phenolic)3215 ijmm.ir
N-H (Amine)3300 - 3500 dergipark.org.tr
C-H (Aromatic)3047 ijmm.ir
C=N (Imine/Thiadiazole Ring)1668 ijmm.ir
C=C (Aromatic)1516 ijmm.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, multiplicity, and integration of the signals help to map out the precise arrangement of atoms.

Interactive Data Table: Example ¹H-NMR Spectral Data for a Thiadiazole Analogue

Proton EnvironmentChemical Shift (δ ppm)MultiplicitySource(s)
Phenolic OH11.05Singlet nih.gov
Amine NH8.76Singlet nih.gov
Aromatic CH6.85 - 8.27Multiplet/Doublet dergipark.org.trnih.gov
Imine N=CH8.6Singlet rdd.edu.iq

Interactive Data Table: Example ¹³C-NMR Spectral Data for a Thiadiazole Analogue

Carbon EnvironmentChemical Shift (δ ppm)Source(s)
Thiadiazole Ring Carbons148.66 - 166.64 nih.govnih.gov
Aromatic C-OH144.54 nih.gov
Aromatic Carbons108.54 - 141.39 nih.gov
Imine N=CH165 rdd.edu.iq

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, further confirming their identity. The fragmentation pattern observed in the mass spectrum can also provide additional structural information. The structures of various thiadiazole derivatives have been successfully identified using MS techniques. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in the synthesized compound. This experimental data is compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and empirical formula. researchgate.net

Interactive Data Table: Example Elemental Analysis Data for 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol

ElementCalculated (%)Found (%)Source(s)
Carbon (C)60.5960.49 ijmm.ir
Hydrogen (H)3.733.56 ijmm.ir
Nitrogen (N)14.1314.35 ijmm.ir
Sulfur (S)10.7810.46 ijmm.ir

Reactions at the Amino Group of the Thiadiazole Ring

The amino group attached to the 1,2,4-thiadiazole ring is a key site for various chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

One common modification involves the acylation of the amino group. For instance, the reaction of 5-amino-1,3,4-thiadiazole-2-sulphonamide with 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride leads to the formation of novel amide derivatives. tandfonline.com This reaction highlights the nucleophilic character of the amino group, enabling the formation of a stable amide linkage.

Another significant reaction is the diazotization of the amino group, followed by coupling reactions. The aromatic primary amine function can be converted into a diazonium salt, which can then react with various coupling agents. For example, a diazonium salt solution can be treated with potassium iodide to introduce an iodine atom onto an associated phenyl ring. tandfonline.com

Furthermore, the amino group can undergo condensation with carbonyl compounds to form imines, as will be discussed in more detail in section 3.3. It also serves as a nucleophile in substitution reactions. For example, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide can be synthesized by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride. nih.gov This acetamide (B32628) derivative can then be further modified by reacting with various piperazine (B1678402) derivatives to introduce bulky substituents. nih.gov

The reactivity of the amino group is fundamental to the structural diversification of the this compound scaffold, providing a handle for introducing a wide range of functionalities.

Table 1: Examples of Reactions at the Amino Group

ReactantReagent(s)Product Type
5-amino-1,3,4-thiadiazole-2-sulphonamide4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chlorideAmide derivative tandfonline.com
Aromatic amine derivativeDiazonium salt formation, then KIIodinated derivative tandfonline.com
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineChloroacetyl chlorideN-acetamide derivative nih.gov
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamidePhenylpiperazinePiperazine-substituted acetamide nih.gov

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the phenyl ring of the scaffold offers another site for chemical modification, primarily through reactions that target its acidic proton or its nucleophilic oxygen atom.

The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. These reactions can alter the solubility and electronic properties of the molecule. While direct examples on the this compound scaffold are not extensively detailed in the provided context, the general reactivity of phenolic hydroxyl groups is well-established. For instance, the phenolic hydroxyl group of tyrosine has been shown to be readily modified by polyhalogenated quinones under physiological conditions, forming ether linkages. nih.gov

The phenolic -OH group can also influence reactions at other parts of the molecule. For example, in the synthesis of Schiff bases, the presence of the hydroxyl group on the benzaldehyde (B42025) reactant can influence the electronic properties and subsequent reactivity of the resulting imine. ijmm.irresearchgate.netijmm.ir

Modifications at this site are crucial for fine-tuning the physicochemical properties of the resulting derivatives.

Formation of Schiff Bases and Imine Derivatives

A prominent derivatization strategy for this compound involves the condensation of its amino group with various aldehydes and ketones to form Schiff bases or imines. researchgate.netdergipark.org.trconnectjournals.com This reaction is a straightforward and efficient method for introducing a wide range of substituents and extending the conjugation of the system.

The synthesis of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol is a prime example, formed by the reaction of 4-(5-amino-1,3,4-thiadiazol-2-yl) phenol with 4-hydroxybenzaldehyde. ijmm.irresearchgate.net This reaction can be carried out using conventional heating or microwave-assisted methods, with the latter often offering advantages in terms of reaction time and yield. ijmm.irresearchgate.net The formation of the imine (C=N) bond is a key structural feature of these derivatives.

The versatility of this reaction allows for the incorporation of various aromatic and heterocyclic aldehydes. For instance, derivatives have been synthesized using p-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, and pyrrol-2-carboxaldehyde. bohrium.com The resulting Schiff bases can serve as intermediates for the synthesis of other heterocyclic systems, such as azetidinones (β-lactams) and 1,3-oxazepine derivatives, through cyclization reactions. jocpr.com

The imine linkage itself can be a target for further reactions, such as reduction to form secondary amines, although this is not a primary focus of the provided sources. The electronic nature of the substituents on the aldehyde can influence the properties of the resulting Schiff base.

Table 2: Examples of Schiff Base Formation

Amine ReactantAldehyde/Ketone ReactantResulting Schiff Base/Imine Derivative
4-(5-amino-1,3,4-thiadiazol-2-yl) phenol4-hydroxybenzaldehyde4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol ijmm.irresearchgate.net
2-[(4-aminophenyl)diazenyl]-1,3,4-thiadiazole-5-thiolp-chlorobenzeldehyde5-[{4-(4-chlorobenzylidene amino) phenyl} diezenyl]-1,3,4-thiadiazole-2-thiol bohrium.com
2-[(4-aminophenyl)diazenyl]-1,3,4-thiadiazole-5-thiol3,4-dimethoxybenzaldehyde5-[{ 4-[(3,4- dimethoxybenzyldene )amino phenyl ] diazenyl)-1,3,4- thiadiazole-2-thiol bohrium.com
5-amino-1,3,4-thiadiazole-2-thiol(1E, 2E)-1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-onesImine linked to a benzimidazole-chalcone scaffold connectjournals.com

Introduction of Diverse Substituents for Structural Diversification

The introduction of a wide variety of substituents onto the this compound scaffold is a key strategy for creating a library of structurally diverse compounds. ijmm.irbohrium.comjocpr.comchemicalbook.comresearchgate.net This is achieved through the reactions described in the preceding sections, as well as by utilizing starting materials that already contain desired substituents.

A common approach is to start with a substituted benzaldehyde, which then reacts with thiosemicarbazide to form the 2-amino-5-aryl-1,3,4-thiadiazole core. chemicalbook.com This allows for the incorporation of various groups on the phenyl ring attached to the thiadiazole.

Further diversification can be achieved by reacting the primary amino group with a range of electrophiles. For example, reaction with various aromatic acids in the presence of phosphorus oxychloride can lead to the formation of a series of amide derivatives. researchgate.net Similarly, the amino group can react with chloroacetyl chloride, and the resulting intermediate can then be reacted with a variety of nucleophiles, such as substituted piperazines, to introduce further diversity. nih.gov

The phenolic hydroxyl group can also be a point of diversification, for example, through etherification or esterification reactions. nih.gov Additionally, the entire scaffold can be elaborated into more complex heterocyclic systems. For instance, Schiff base derivatives can be used as precursors for the synthesis of imidazolidine, tetrazole, oxazepine, and β-lactam derivatives. jocpr.com

This multi-faceted approach to derivatization allows for the systematic modification of the scaffold to explore the impact of different structural features on the molecule's properties.

Ligand Properties of the this compound Moiety

The structural characteristics of this compound, featuring a planar structure, make it an effective ligand in coordination chemistry. The molecule's geometry facilitates interaction with metal centers, and the presence of multiple heteroatoms provides several potential coordination sites.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Zn(II), Cr(III), Ni(II), VO(acac)₂)

Zn(II) Complexes: The synthesis of Zinc(II) complexes with thiadiazole-derived ligands can be achieved by reacting the ligand with a zinc salt, such as zinc acetate, in a methanolic or ethanolic solution. The mixture is typically refluxed to ensure the completion of the reaction. wikipedia.org The resulting complexes are often isolated as precipitates, which can be filtered, washed, and dried.

Cr(III) Complexes: Chromium(III) complexes with heterocyclic ligands are commonly prepared by refluxing the ligand with a chromium salt, such as chromium(III) chloride hexahydrate, in an appropriate solvent. mdpi.comresearchgate.net The metal-to-ligand ratio is a critical parameter in determining the stoichiometry of the resulting complex. researchgate.net

Ni(II) Complexes: Nickel(II) complexes of ligands containing both azo and azomethine groups have been synthesized by reacting the ligand with nickel chloride in an ethanolic solution. amazonaws.com The geometry of the resulting Ni(II) complexes, which can be square planar or octahedral, is influenced by the coordination environment provided by the ligand. jchemlett.comamazonaws.com

VO(acac)₂ Complexes: Vanadyl acetylacetonate (B107027), VO(acac)₂, serves as a common precursor for the synthesis of other vanadyl complexes. wikipedia.org The synthesis of a complex with this compound would likely involve the reaction of VO(acac)₂ with the ligand in a suitable organic solvent. This can lead to the substitution of one or both of the acetylacetonate ligands by the thiadiazole-phenol moiety. acs.org In solution, five-coordinate VO(acac)₂ can coordinate with a donor ligand to form a six-coordinate species. ias.ac.in

Table 1: Synthesis and Characterization of Transition Metal Complexes

Metal Ion General Synthetic Method Expected Geometry Characterization Techniques
Zn(II) Reaction of the ligand with a zinc salt (e.g., zinc acetate) in an alcoholic solvent under reflux. wikipedia.org Tetrahedral or Octahedral Elemental Analysis, FT-IR, UV-Vis, ¹H-NMR
Cr(III) Refluxing the ligand with a chromium salt (e.g., CrCl₃·6H₂O) in a suitable solvent. mdpi.comresearchgate.net Octahedral Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility
Ni(II) Reaction of the ligand with a nickel salt (e.g., NiCl₂) in ethanol. amazonaws.com Square Planar or Octahedral jchemlett.comamazonaws.com Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility

| VO(acac)₂ | Reaction of VO(acac)₂ with the ligand in an organic solvent, potentially leading to ligand substitution. acs.orgias.ac.in | Square Pyramidal or Octahedral | FT-IR, UV-Vis, EPR Spectroscopy |

Alkali Metal Complexes

Spectroscopic and Theoretical Studies of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the bonding between the this compound ligand and various metal ions. Theoretical calculations further complement these experimental findings by providing insights into the electronic structure and geometry of the complexes.

Electronic Spectral Analysis

Electronic spectroscopy, or UV-Visible spectroscopy, provides crucial information about the electronic transitions within the metal complexes, which in turn helps in determining the coordination geometry around the metal ion.

In a study of related copper(II) and nickel(II) complexes with a 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol ligand, the electronic spectra revealed distinct absorption bands. nih.gov The Cu(II) complex exhibited two absorption bands around 17,813 cm⁻¹ and 26,525 cm⁻¹, which were assigned to ²B₁g → ²A₁g and intra-ligand charge transfer transitions, respectively, suggesting a square planar geometry. nih.gov The Ni(II) complex showed absorption bands that are indicative of a high-spin octahedral geometry. nih.gov The luminance emission in metal-thiadiazole networks can be attributed to intraligand transitions that are modulated by metal coordination or ligand-to-metal charge transfer (LMCT).

Table 2: Electronic Spectral Data for Analogous Metal Complexes

Metal Complex Absorption Bands (cm⁻¹) Assignments Inferred Geometry
Cu(II) Complex 17,813 ²B₁g → ²A₁g Square Planar nih.gov
26,525 Intra-ligand Charge Transfer

| Ni(II) Complex | Not specified | d-d transitions | High-spin Octahedral nih.gov |

Molar Conductivity and Magnetic Properties

The molar conductivity and magnetic properties of coordination complexes involving thiadiazole-phenol ligands provide crucial information about their electrolytic nature and the electronic environment of the central metal ion.

Studies on related cadmium(II) complexes with 2,5-diamino-1,3,4-thiadiazole (B1295027) have reported low molar conductivity values, indicating that the complexes are non-electrolytic in nature. ajol.info For instance, a Co(II) complex of 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol showed a molar conductance of 21 cm² Ω⁻¹ mol⁻¹, also suggesting a non-electrolyte. amazonaws.com This behavior is typical for complexes where the ligands are neutral or where counter-ions are coordinated to the metal center, resulting in a neutral complex species.

Magnetic susceptibility measurements are instrumental in determining the geometry and spin state of the metal complexes. For example, a Cu(II) complex with a similar thiadiazole derivative exhibited a magnetic value of 1.72 B.M., which is characteristic of a square planar geometry. amazonaws.com In another study, a Ni(II) complex was found to have a high spin octahedral geometry based on its magnetic moment. amazonaws.com The magnetic moments of metal complexes with ligands such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have also been used to propose tetrahedral and square planar structures. nih.gov

Interactive Table: Molar Conductivity and Magnetic Moment of Related Thiadiazole Complexes

Metal ComplexMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Proposed Nature
Cd(II) complex with 2,5-diamino-1,3,4-thiadiazoleLow-Non-electrolyte ajol.info
Co(II) complex with 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol21-Non-electrolyte amazonaws.com
Cu(II) complex with 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol-1.72- amazonaws.com
Ni(II) complex with 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol--- amazonaws.com

Proposed Geometries of Coordination Complexes

The geometry of coordination complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For thiadiazole-phenol systems, various geometries have been proposed based on spectroscopic and magnetic data.

Common coordination numbers for transition metal ions are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. libretexts.org In complexes of ligands similar to this compound, different geometries have been suggested. For instance, with the ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, tetrahedral geometries were proposed for several metal complexes, while the Cu(II) complex was suggested to have a square planar structure. nih.govresearchgate.net

For a series of complexes with 2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)-l,34- thiadiazole-2ylimino}methyl]phenol, specific geometries were proposed for different metal ions:

Zn(II) complex: Octahedral researchgate.net

Ni(II) complex: Tetrahedral researchgate.net

Co(II) complex: Square-planar researchgate.net

Cu(II) complex: Square-pyramidal researchgate.net

Similarly, for complexes of 2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenol, a square planar geometry was implied for the Cu(II) complex, while a high spin octahedral geometry was proposed for the Ni(II) complex. amazonaws.com The coordination in these complexes often occurs through the nitrogen and oxygen donor atoms of the ligand. amazonaws.com In related 2,5-diamino-1,3,4-thiadiazole complexes, an octahedral geometry was assigned based on spectral studies, with the ligand coordinating through a sulfur atom and the nitrogen of the amine groups. ajol.info

Interactive Table: Proposed Geometries for Related Thiadiazole Metal Complexes

LigandMetal IonProposed Geometry
2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)...Zn(II)Octahedral researchgate.net
2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)...Ni(II)Tetrahedral researchgate.net
2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)...Co(II)Square-planar researchgate.net
2-[{5-((5-amino-1,3,4-thiadiazole-2-yl)methyl)...Cu(II)Square-pyramidal researchgate.net
2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenolCu(II)Square planar amazonaws.com
2-(5-amino-1,3,4-thiadiazol-2-yl)-4,6-dinitrophenolNi(II)Octahedral amazonaws.com
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Square planar nih.govresearchgate.net
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)Tetrahedral nih.govresearchgate.net
2,5-diamino-1,3,4-thiadiazoleCd(II)Octahedral ajol.info

Influence of Coordination on Chemical Reactivity and Biological Activity

The coordination of a ligand to a metal ion can significantly alter its chemical reactivity and biological activity. This phenomenon is well-documented for thiadiazole derivatives. The pharmacological activity of such molecules is often enhanced upon complexation with metal ions. nih.gov

Metal chelation can lead to increased biological efficacy. For example, metal chelates of 2,5-diamino-1,3,4-thiadiazole were found to possess greater activity against bacterial strains compared to the free ligand. ajol.info Similarly, the biological activity of 2-Acetyl-3-Amino-1,4-Naphthoquinone and its metal complexes was higher than that of the free ligand. scirp.org This enhancement is often attributed to the chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilic nature of the complex, and facilitates its transport across the microbial cell membrane.

However, in some cases, metal complexation can lead to a decrease in biological activity. scirp.org The specific outcome depends on the nature of the ligand, the metal ion, and the target biological system.

Recent studies on a related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, have demonstrated its potential antibacterial and anticancer activities. researchgate.netijmm.ir The synthesis of new Schiff-base derivatives of this phenol compound showed enhanced anticancer activity against prostate cancer cells in vitro, while also exhibiting antibacterial effects against various strains. researchgate.netijmm.ir The coordination of such biologically active ligands to metal ions is a promising strategy for developing new therapeutic agents with improved efficacy. nih.gov

Computational Approaches in the Study of 4 5 Amino 1,2,4 Thiadiazol 3 Yl Phenol and Analogues

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used for virtual screening, where libraries of compounds are docked against a protein target to identify potential binders, and to elucidate the binding mechanism of a ligand.

In the study of 1,3,4-thiadiazole (B1197879) analogues, molecular docking has been employed to identify potential biological targets and to estimate the binding affinity of the compounds. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and docked against the cyclin-dependent kinase 1 (CDK1) pocket. One of the derivatives, compound 19 , demonstrated a binding mode similar to a known CDK1 inhibitor, suggesting its potential as a CDK1 inhibitor rsc.org.

Another study focused on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential inhibitors for the COVID-19 main protease (Mpro, PDB ID: 6LU7). The docking results indicated that these compounds could fit into the active site of the enzyme, with binding energies ranging from -5.4 to -8.0 kcal/mol. The interactions primarily involved hydrogen bonds with key amino acid residues such as GLU166, LEU141, CYS145, and GLY143 nih.gov.

Similarly, docking studies of 1,3,4-thiadiazole derivatives against dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) from microbial sources have been performed to explore their potential as antimicrobial agents. The Glide score, hydrogen bonds, and pi-pi interactions were analyzed to predict binding affinities and the proper alignment of these compounds within the active sites of the receptors ijprajournal.com.

Compound/AnalogueTarget Protein (PDB ID)Docking Score (kcal/mol)Interacting ResiduesPotential ApplicationReference
Compound 19 (a 1,3,4-thiadiazole derivative)Cyclin-Dependent Kinase 1 (CDK1)Not specifiedSimilar to FB8 inhibitorAnticancer rsc.org
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativesCOVID-19 Main Protease (6LU7)-5.4 to -8.0GLU166, LEU141, CYS145, GLY143Antiviral (COVID-19) nih.gov
1,3,4-Thiadiazole derivativesDihydrofolate Reductase (DHFR)Not specifiedNot specifiedAntimicrobial ijprajournal.com
1,3,4-Thiadiazole derivativesDihydropteroate Synthase (DHPS)Not specifiedNot specifiedAntimicrobial ijprajournal.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. 3D-QSAR methods extend this by considering the three-dimensional properties of the molecules.

For analogues of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, QSAR studies have been conducted to elucidate the relationship between their structural features and biological activities. A study on 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols developed an NMR-QSAR model to predict their antiproliferative activity against human cancer cell lines. The model indicated that the chemical shifts of the hydroxyl group protons and the carbon atoms of the 1,3,4-thiadiazole ring are crucial descriptors for the inhibitory interactions of these compounds. The developed two-parameter equations showed good predictive ability with leave-one-out (LOO) cross-validation values ranging from 78% to 93%.

In the realm of 3D-QSAR, studies on substituted 1,2,4-triazole (B32235) derivatives as anticancer agents have been performed using methods like k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA). These analyses have highlighted the importance of steric and electrostatic fields in determining the anticancer activity. For example, a model generated for a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols showed a strong correlation between the descriptors and biological activity, with a squared correlation coefficient (r²) of 0.8713. The model suggested that optimal anticancer activity could be achieved by modifying substituents to have favorable steric and electrostatic properties nih.gov.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like frontier molecular orbital energies (HOMO and LUMO).

DFT calculations have been extensively used to study the structural and electronic properties of thiadiazole derivatives. For instance, the geometry of 1,3,4-thiadiazole derivatives has been optimized using the B3LYP/6-311++G(d,p) basis set nih.gov. Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and reactivity. A comparison between theoretical calculations and experimental X-ray diffraction data for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole showed a good correlation, validating the computational approach researchgate.netscispace.com.

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are important for predicting a molecule's reactivity and its ability to participate in charge transfer interactions. The HOMO-LUMO energy gap is an indicator of chemical stability. For novel 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine these frontier orbital energies and discuss structure-activity relationships mdpi.com. Similarly, DFT studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) have provided a detailed investigation of its molecular and electronic structure acs.org.

Compound/AnalogueDFT Method/Basis SetCalculated PropertiesKey FindingsReference
1,3,4-Thiadiazole derivativesB3LYP/6-311++G(d,p)Optimized geometry, Physiochemical propertiesTheoretical structures correlate well with experimental data. nih.gov
5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazoleB3LYP/6-31+G(d,p), 6-31++G(d,p), 6-311+G(d,p)Structural geometry, Electronic properties, Vibrational frequenciesGood correlation between theoretical and experimental vibrational frequencies (R² = 0.998). researchgate.netscispace.com
1,2,4-Triazole derivatives with 1,2,3-thiadiazoleB3LYP/6-31G(d,p)Frontier orbital energies (HOMO, LUMO), Atomic net chargesProvided insights into the biological mechanism based on electronic properties. mdpi.com
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleB3LYP and M06-2XOptimized geometry, Vibrational wavenumbers, Electronic structureGood coherence between theoretical and experimental vibrational spectra. acs.org

In Silico Prediction of Biological Activities (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. It provides a list of potential biological activities with estimated probabilities of being active (Pa) or inactive (Pi).

The PASS tool has been utilized to predict the biological activities of newly synthesized thiadiazole derivatives. For a series of 1,3,4-thiadiazole derivatives, PASS prediction was part of the in silico evaluation to assess their potential as anticancer agents nih.gov. In another study, the biological activities of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules were predicted using the PASS online tool as a preliminary step before molecular docking studies against SARS-CoV-2 targets universci.com. This approach helps in prioritizing compounds for further experimental testing by identifying the most probable biological activities.

Predictive ADMET Profiling (Computational Aspects)

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in drug discovery to assess the pharmacokinetic and safety properties of a compound. In silico ADMET prediction models are widely used to filter out compounds with unfavorable properties early in the development process.

For various thiadiazole analogues, in silico ADMET studies have been performed to evaluate their drug-likeness. These studies typically assess properties based on Lipinski's rule of five, which predicts oral bioavailability. For a series of novel 1,3,4-thiadiazoles, ADMET profiling showed that the promising anticancer derivatives did not violate Lipinski's rule, had low blood-brain barrier penetration, and high intestinal absorption rsc.org.

In another study on 1,3,4-thiadiazole-based molecules as potential anti-COVID-19 candidates, ADMET analysis revealed acceptable absorption (91-98.76%) and distribution (0.53-0.70) properties. The compounds also showed no predicted toxicity or carcinogenicity and good oral bioavailability, adhering to Lipinski's rule of five nih.gov. Theoretical ADME predictions for a series of 1,3,4-thiadiazole derivatives synthesized as antifungal agents were also calculated to assess their drug-likeness nih.gov. These computational predictions are vital for optimizing the pharmacokinetic profiles of lead compounds.

Compound/Analogue SeriesPredicted ADMET PropertiesKey FindingsReference
Novel 1,3,4-thiadiazoles (anticancer)Lipinski's rule, Blood-brain barrier penetration, Intestinal absorptionDid not violate Lipinski's rule; low BBB penetration; high intestinal absorption. rsc.org
1,3,4-Thiadiazole-based molecules (anti-COVID-19)Absorption, Distribution, Toxicity, Carcinogenicity, Oral bioavailabilityAcceptable absorption and distribution; no predicted toxicity or carcinogenicity; good oral bioavailability. nih.gov
1,3,4-Thiadiazole derivatives (antifungal)Drug-likenessAssessed for potential as orally available drugs. nih.gov

Structure Activity Relationship Sar Studies of Thiadiazole Phenol Derivatives

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the thiadiazole-phenol scaffold play a pivotal role in determining the biological potency and selectivity of these compounds. Research has shown that even minor alterations to the molecular structure can lead to significant changes in activity.

Substituents on the phenyl ring attached to the thiadiazole core have a profound effect on the antimicrobial and anticancer activities of these derivatives. For instance, the introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov In a series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols, chlorinated and fluorinated derivatives demonstrated notable antibacterial and antifungal activity. nih.govresearchgate.net Specifically, these halogenated compounds exhibited good inhibitory effects against S. aureus and B. subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov

Conversely, the presence of oxygenated substituents, such as methoxy (B1213986) groups, on the phenyl ring tends to impart stronger antifungal properties. nih.gov Derivatives bearing these groups have shown significant activity against fungal strains like A. niger and C. albicans. nih.gov The position of the substituent on the phenyl ring is also critical; for example, in some 1,3,4-thiadiazole (B1197879) derivatives, a substituent at the para position leads to active compounds, while a meta-position substituent can render the compound inactive. nih.gov

Furthermore, the incorporation of bulky and lipophilic groups can also modulate biological activity. For example, in a series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas, a derivative with a cyclohexyl group showed the best inhibitory activity against M. tuberculosis. nih.gov This suggests that lipophilicity is a key factor influencing the antimicrobial profile of these compounds. nih.gov In the context of anticancer activity, the introduction of a piperazine (B1678402) ring through an acetamide (B32628) linker has been found to be advantageous for the antiproliferative effects of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com

Core StructureSubstituent (R)Biological ActivityObserved EffectReference
4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenol-Cl, -FAntibacterial (Gram-positive)Enhanced activity (MIC: 20-28 μg/mL) nih.gov
Oxygenated groups (e.g., -OCH3)AntifungalEnhanced activity nih.gov
-CF3 (para position)AntimicrobialImproved activity correlated with increased lipophilicity nih.gov
N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureaCyclohexylAntitubercularHighest inhibitory activity (67%) nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazolePiperazine via acetamide linkerAnticancer (MCF-7, HepG2)Advantageous for antiproliferative activity mdpi.com

Role of the Phenolic Hydroxyl Group in Biological Interactions

The phenolic hydroxyl (-OH) group is a critical functional moiety that significantly contributes to the biological interactions of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol derivatives. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with biological targets such as enzymes and receptors. nih.gov

In the context of glutaminase (B10826351) inhibition by a series of 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold compounds, a phenolic hydroxyl group was found to potentially serve as a hydrogen bond acceptor from a guanidinium (B1211019) group and a donor to a carboxylate group within the enzyme's allosteric binding site, thereby enhancing binding affinity. nih.gov This highlights the importance of the hydroxyl group in anchoring the molecule within the active site of its target.

In some cases, the presence of a dihydroxyphenyl moiety has been shown to be crucial for activity. For instance, certain 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles were found to bind tightly to the Hsp90 protein, an important target in cancer therapy. nih.gov The hydroxyl groups in these molecules are likely involved in forming a network of hydrogen bonds that stabilize the ligand-protein complex. nih.gov

Compound SeriesBiological TargetRole of Phenolic -OHObserved OutcomeReference
1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane derivativesGlutaminase (allosteric site)Hydrogen bond donor and acceptorEnhanced binding affinity nih.gov
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesHsp90Formation of extensive hydrogen bond networkTight binding to the protein nih.gov

Contribution of the Thiadiazole Ring to Pharmacological Profiles

The 1,2,4-thiadiazole (B1232254) ring is not merely a scaffold but an active contributor to the pharmacological profile of these compounds. It is considered a "constrained pharmacophore" and acts as a "hydrogen binding domain" and a "two-electron donor system," which are crucial for its diverse biological activities. researchgate.net The thiadiazole nucleus is a common feature in a variety of medicinal agents, including antimicrobial, anti-inflammatory, and anticancer drugs. mdpi.comresearchgate.netajprd.com

The thiadiazole moiety is often used as a bioisostere for other aromatic rings in drug design. mdpi.com Its specific electronic and steric properties can lead to improved potency, selectivity, and pharmacokinetic profiles compared to other heterocyclic systems. For example, in the development of glutaminase inhibitors, the incorporation of a 1,3,4-thiadiazole moiety was found to be a favorable option for improving specific inhibition. researchgate.net

The versatility of the thiadiazole ring allows for a wide range of chemical modifications at its various positions, enabling the fine-tuning of the pharmacological properties of the resulting derivatives. mdpi.com This adaptability makes the 1,2,4-thiadiazole ring a valuable component in the design of new therapeutic agents.

Pharmacophoric FeatureContribution to Pharmacological ProfileExample ApplicationReference
Hydrogen Binding DomainFacilitates interaction with biological targetsGeneral feature in various biologically active thiadiazoles researchgate.net
Two-Electron Donor SystemParticipates in electronic interactions with receptorsUnderpins the diverse bioactivities of thiadiazole derivatives researchgate.net
Bioisosteric ReplacementImproves potency, selectivity, and pharmacokinetic propertiesUsed in place of other heterocyclic or aromatic rings in drug design mdpi.com
Chemical ScaffoldProvides a stable and modifiable core for derivatizationDevelopment of novel glutaminase inhibitors researchgate.net

Steric and Electronic Effects on Activity

The biological activity of thiadiazole-phenol derivatives is governed by a delicate balance of steric and electronic effects. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to delineate the influence of these physicochemical parameters on the potency of a series of compounds.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density distribution within the molecule, thereby affecting its interaction with biological targets. For instance, the presence of electron-withdrawing groups, such as nitro or fluoro moieties, on the phenyl ring has been associated with enhanced antibacterial and antifungal activity in some 2-aminothiazole (B372263) derivatives. nih.gov Hammett substitution constants are often used in QSAR models to quantify these electronic effects.

Steric Effects: The size and shape of substituents can also impact biological activity. Bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent may establish additional favorable interactions. For example, in a series of 2-aminothiazole sulfonamide derivatives, properties related to molecular size and shape, such as van der Waals volume, were identified as key factors influencing antioxidant activity. nih.govexcli.de

Lipophilicity, which is influenced by both steric and electronic factors, is another critical parameter. A certain degree of lipophilicity is required for a compound to cross biological membranes and reach its target. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. In a study of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols, the antimicrobial activity was found to be correlated with the lipophilicity of the compounds. nih.gov

QSAR models often utilize various descriptors to represent these steric and electronic properties, such as molar refractivity (a measure of steric bulk) and various electronic parameters. mlsu.ac.in These models help in understanding the key molecular features required for a particular biological activity and guide the design of new, more potent derivatives.

Physicochemical ParameterInfluence on Biological ActivityExample ObservationReference
Electron-withdrawing groups (e.g., -NO2, -F)Can enhance antimicrobial activity by altering electron distribution.Improved antibacterial and antifungal activity in some 2-aminothiazole derivatives. nih.gov
Steric Bulk (e.g., van der Waals volume)Affects the fit of the molecule in the target's binding site.Key factor influencing antioxidant activity in 2-aminothiazole sulfonamides. nih.govexcli.de
Lipophilicity (ClogP)Impacts membrane permeability and target accessibility.Antimicrobial activity of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols is correlated with lipophilicity. nih.gov

Mechanistic Investigations of Biological Action

Interactions with Molecular Targets

Information regarding the direct interaction of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol with specific molecular targets such as DNA, RNA, or well-defined protein binding sites is not sufficiently documented in published research to provide a detailed analysis. Molecular modeling and in-vitro binding assays would be necessary to identify and characterize potential molecular targets.

Modulation of Cellular Pathways

The precise effects of this compound on specific cellular signaling pathways, including those related to cell proliferation or inflammation, have not been extensively characterized. While related compounds have shown activity in these areas, direct evidence linking this specific molecule to the modulation of pathways such as the inflammation cascade is not currently established. Further cellular and molecular biology studies would be required to elucidate its specific effects on intracellular signaling.

Molecular Level Interactions

A definitive profile of the molecular-level interactions of this compound, such as its capacity for hydrogen bonding, π-π stacking, or other non-covalent interactions with biological macromolecules, has not been experimentally determined. Computational docking studies and co-crystallography experiments would be instrumental in visualizing and understanding how this compound orients itself within the active site of a potential protein target and the nature of the chemical bonds it forms.

Future Research Directions and Therapeutic Potential

Optimization of the 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol Scaffold for Enhanced Efficacy and Selectivity

The future development of this compound as a therapeutic agent hinges on the systematic optimization of its chemical structure. Structure-activity relationship (SAR) studies are crucial for identifying how modifications to the scaffold impact biological activity, efficacy, and selectivity. rsc.org

Key areas for optimization include:

Substitution on the Phenolic Ring: The hydroxyl (-OH) group and the aromatic ring itself are prime targets for modification. Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring can significantly alter the molecule's electronic properties and its interaction with biological targets. For instance, research on related thiadiazole structures has shown that substitutions like methoxy (B1213986) groups on the phenyl ring can greatly increase binding affinity and selectivity for specific receptors, such as the human adenosine (B11128) A3 receptor. nih.gov

Modification of the Amino Group: The 5-amino group (-NH2) is another critical site for chemical derivatization. Acylation, alkylation, or conversion into other functional groups could lead to analogs with improved potency. For example, converting the amino group of a similar 3-phenyl- rsc.orgnih.govisres.orgthiadiazol-5-ylamine to an acetamide (B32628) functionality resulted in an eight-fold increase in binding affinity at A3 receptors. nih.gov

Scaffold Hopping and Hybridization: Researchers may explore replacing the phenol (B47542) moiety with other aromatic or heterocyclic rings to discover novel chemical spaces with improved pharmacological profiles. Furthermore, creating hybrid molecules by linking the this compound scaffold with other known pharmacophores is a promising strategy. nih.govnih.gov For example, combining the 1,3,4-thiadiazole (B1197879) scaffold with other heterocyclic systems like benzimidazoles has led to the development of potent STAT3 inhibitors for cancer therapy. nih.gov

The following table summarizes SAR insights from related thiadiazole compounds that could guide the optimization of the this compound scaffold.

Original Scaffold Feature Proposed Modification Observed Effect in Analogous Compounds Potential Therapeutic Target
Phenyl RingIntroduction of a 4-methoxy groupIncreased binding affinity and selectivity. nih.govAdenosine A3 Receptor
5-Amino GroupConversion to Acetamide8-fold increase in binding affinity. nih.govAdenosine A3 Receptor
Phenyl RingSubstitution with halogen or hydroxy groupsRemarkable potential against MCF-7 cancer cell line. nih.govAnticancer Targets
Core ScaffoldHybridization with BenzimidazolePotent inhibition of STAT3 phosphorylation and downstream gene transcription. nih.govSTAT3 Pathway (Cancer)

This table is generated based on data from analogous compounds to illustrate potential optimization strategies.

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

Advancements in synthetic organic chemistry are crucial for the efficient and environmentally friendly production of this compound and its derivatives. Future research will likely focus on moving away from traditional methods that may involve harsh reagents or produce significant waste.

Innovations in green chemistry offer sustainable alternatives. Recent studies have highlighted several eco-friendly approaches for the synthesis of the 1,2,4-thiadiazole (B1232254) ring:

Molecular Iodine (I2) Catalysis: Transition-metal-free methods using molecular iodine as a catalyst for oxidative N-S bond formation have been developed. These reactions often proceed at room temperature with short reaction times and can produce excellent yields (96-99%) on a gram scale. mdpi.com

Hydrogen Peroxide (H2O2) Mediation: The use of hydrogen peroxide as an oxidant with ethanol (B145695) as a green solvent provides a clean and operationally simple method for synthesizing 1,2,4-thiadiazoles under metal-free conditions. mdpi.com

Microwave-Assisted Synthesis: Microwave technology can be employed to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully used to create novel phenol-thiadiazole compounds. researchgate.netijmm.ir

One-Pot Reactions: Developing one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can improve efficiency, reduce waste, and simplify purification processes. researchgate.net

These green methodologies not only reduce the environmental impact but also offer economic advantages by improving yields and simplifying procedures. nanobioletters.com

Advanced Computational Modeling for Drug Design and Discovery

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents. For this compound, in silico techniques can accelerate the discovery and optimization process significantly.

Future computational research directions include:

Molecular Docking Studies: Docking simulations can predict the binding orientation and affinity of this compound derivatives within the active sites of various biological targets, such as enzymes or receptors. This helps in prioritizing which compounds to synthesize and test, saving time and resources. biointerfaceresearch.com For example, docking studies of imidazo[2,1-b] rsc.orgisres.orgnih.govthiadiazole derivatives against Fer kinase have identified key hydrogen bonds and predicted binding energies, guiding the selection of promising inhibitor candidates. biointerfaceresearch.com

Pharmacophore Modeling and Virtual Screening: Based on the structure of the lead compound, a pharmacophore model can be generated to identify the essential chemical features required for biological activity. This model can then be used to screen large virtual libraries of compounds to find new molecules with the potential for similar or improved activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This early-stage assessment helps to eliminate compounds with unfavorable pharmacokinetic profiles, increasing the likelihood of success in later developmental stages.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, confirming the stability of binding interactions identified through docking. nih.gov

Investigation of Broader Biological Spectrum and New Therapeutic Applications

The 1,2,4-thiadiazole and the closely related 1,3,4-thiadiazole scaffolds are known to exhibit a wide range of pharmacological activities. rsc.orgrsc.org This suggests that this compound and its derivatives could be investigated for a broad spectrum of therapeutic applications beyond a single disease area.

Potential therapeutic areas for exploration include:

Anticancer Activity: Numerous thiadiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines, including breast, colon, lung, and prostate cancer. nih.govnih.govnih.gov For instance, a novel 1,3,4-thiadiazole derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed a strong anti-proliferative effect against LoVo colon cancer cells with an IC50 value of 2.44 µM. nih.gov A synthesized Schiff-base, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, also demonstrated anticancer activity against prostate cancer cells. researchgate.netijmm.ir

Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a core component of many antimicrobial agents. frontiersin.org Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netijpcbs.com For example, certain 1,3,4-thiadiazole derivatives of glucosides exhibited potent antifungal activity against Phytophthora infestans, with EC50 values as low as 3.43 µg/ml. frontiersin.org

Anti-inflammatory and Analgesic Activity: Some 1,2,4-thiadiazole derivatives have been identified as cyclooxygenase inhibitors, indicating potential for development as anti-inflammatory drugs. nih.gov

Antiviral and Anti-tubercular Activity: The broad biological profile of thiadiazoles extends to antiviral and anti-tubercular applications, highlighting the versatility of this scaffold. nih.govnih.gov

Neurological and Metabolic Disorders: Research has pointed to the potential of thiadiazoles in treating conditions like Alzheimer's disease and diabetes, as well as their use as antidepressants. isres.orgnih.gov

The following table presents a selection of research findings on the biological activities of various thiadiazole derivatives, illustrating the therapeutic potential of this chemical class.

Compound Class Biological Activity Cell Line / Organism Potency (IC50 / EC50 / MIC)
1,2,4-Thiadiazole-1,2,4-triazole derivativesAnticancerMCF-7 (Breast Cancer)0.10 ± 0.084 µM
1,2,4-Thiadiazole-1,2,4-triazole derivativesAnticancerA549 (Lung Cancer)0.23 ± 0.045 µM
1,3,4-Thiadiazole-Benzene-sulfonylmethyl derivativeAnticancerLoVo (Colon Cancer)2.44 µM
1,3,4-Thiadiazole-Glucoside derivativeAntifungalPhytophthora infestans3.43 µg/ml
1,3,4-Thiadiazole-Schiff baseAntibacterialKlebsiella pneumoniae1 mg/ml

This table is generated based on data from various thiadiazole derivatives to showcase the broad therapeutic potential of the core scaffold.

Role as Intermediate in Advanced Pharmaceutical Synthesis

Beyond its potential as a standalone therapeutic agent, this compound is a valuable chemical intermediate. Its structure contains multiple reactive sites—the phenolic hydroxyl group, the amino group, and the aromatic ring—that can be used as anchor points for the synthesis of more complex molecules.

The compound can serve as a key building block in:

Combinatorial Chemistry: The scaffold is well-suited for combinatorial library synthesis, where a large number of derivatives can be rapidly produced by reacting the amino and hydroxyl groups with a diverse set of reagents. This allows for the high-throughput screening of many compounds to identify new therapeutic leads.

The utility of this compound as a versatile intermediate ensures its continued importance in the broader field of medicinal and organic chemistry, facilitating the discovery and development of next-generation pharmaceuticals.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(5-amino-1,2,4-thiadiazol-3-yl)phenol derivatives, and how can reaction conditions be optimized?

The synthesis typically involves thiol-alkylation or nucleophilic substitution reactions. For example, sodium monochloroacetate reacts with thiol intermediates in aqueous medium at controlled pH (adjusted with ethanoic acid) to yield carboxylic acid derivatives . Optimization includes adjusting reaction time (e.g., 6–8 hours), temperature (60–80°C), and stoichiometric ratios of reagents to minimize side products. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

A combination of spectral and chromatographic methods is essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., phenolic -OH at δ 9–10 ppm, thiadiazole protons at δ 7–8 ppm) .
  • HPLC-MS : Verifies molecular ion peaks (e.g., [M+H]+) and purity (>95%) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Electron-withdrawing groups (e.g., -NO2, -F) increase thermal stability (TGA decomposition >250°C) and solubility in polar solvents (DMSO, DMF). Hydrophobic substituents (e.g., -Ph, -CH3) enhance lipophilicity (logP >2.5), as measured by shake-flask partitioning .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across derivatives of this compound?

Discrepancies in activity (e.g., IC50 variability in enzyme inhibition) may arise from stereoelectronic effects or assay conditions. Mitigation strategies include:

  • Molecular docking : Compare binding affinities (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .
  • Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Meta-analysis : Correlate substituent Hammett constants (σ) with activity trends to isolate electronic contributions .

Q. How can computational methods predict the bioactivity of novel this compound analogs?

Step 1 : Generate 3D conformers (OpenBabel) and optimize geometry (DFT/B3LYP/6-31G*). Step 2 : Perform molecular dynamics simulations (GROMACS) to assess stability in physiological environments. Step 3 : Use QSAR models (e.g., CoMFA) to relate descriptors (polar surface area, H-bond donors) to activity . Recent studies highlight thiadiazole-π stacking with protein aromatic residues as a key determinant of inhibitory potency .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound class?

A factorial design approach is recommended:

  • Variables : Substituent type (electron-donating/withdrawing), position (para/meta), and steric bulk.
  • Assays : Enzymatic inhibition (e.g., COX-2, α-glucosidase), cytotoxicity (MTT assay), and solubility (UV-Vis spectroscopy).
  • Data analysis : Multivariate regression (SPSS, R) to quantify contributions of each variable. For example, para-fluorine substitution enhances COX-2 inhibition by 40% compared to meta-substituted analogs .

Methodological Guidance

Q. How can researchers address low yields in the synthesis of this compound intermediates?

Common issues and solutions:

  • Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb excess reagents.
  • Poor solubility : Switch to DMF/THF co-solvents to improve reactant dispersion.
  • Incomplete reaction : Monitor progress via TLC (Rf = 0.4–0.6 in EtOAc/hexane) and extend reaction time .

Q. What protocols ensure reproducibility in biological assays for thiadiazole derivatives?

  • Standardization : Pre-incubate enzymes (30 min, 37°C) to stabilize activity.
  • Controls : Include known inhibitors (e.g., aspirin for COX-2) and vehicle-only samples.
  • Triplicate runs : Report mean ± SEM and exclude outliers via Grubbs’ test (α=0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.